molecular formula C25H48N6O3 B163391 crambescin B CAS No. 132210-63-0

crambescin B

Cat. No. B163391
M. Wt: 480.7 g/mol
InChI Key: WKQBILXUHOSLDZ-ZLTNKZLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crambescin B is a natural product that is extracted from the marine sponge Crambe crambe. It has been found to have potential therapeutic applications due to its unique chemical structure and biological properties. In

Mechanism Of Action

Crambescin B exerts its biological effects by binding to and modulating the activity of various molecular targets, including ion channels and enzymes. It has been found to interact with voltage-gated sodium channels, which are important for the transmission of nerve impulses. Crambescin B also interacts with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Biochemical And Physiological Effects

Crambescin B has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Crambescin B also has antioxidant properties, which help to reduce oxidative stress and prevent cellular damage. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using crambescin B in lab experiments is its unique chemical structure, which allows for the modulation of various molecular targets. It also has a high potency, which makes it effective at low concentrations. However, one limitation is its availability, as it is a natural product that can only be extracted from the marine sponge. This can make it difficult to obtain large quantities for experiments.

Future Directions

For research include exploring its potential therapeutic applications in other scientific research fields, developing more efficient synthesis methods, and understanding its mechanism of action and potential side effects in vivo.

Synthesis Methods

Crambescin B can be synthesized through a multi-step process that involves the extraction of the natural product from the marine sponge, purification, and chemical modification. The synthesis method involves the use of various chemical reagents and techniques, including chromatography, acid-base reactions, and spectroscopy.

Scientific Research Applications

Crambescin B has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurology, crambescin B has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, it has been found to have immunomodulatory effects by regulating the immune system.

properties

CAS RN

132210-63-0

Product Name

crambescin B

Molecular Formula

C25H48N6O3

Molecular Weight

480.7 g/mol

IUPAC Name

7-(diaminomethylideneamino)heptyl (6R,7S)-9-amino-7-nonyl-1-oxa-8,10-diazaspiro[4.5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-21(25(16-14-19-34-25)31-24(28)30-20)22(32)33-18-13-10-7-9-12-17-29-23(26)27/h20-21H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)/t20-,21-,25?/m0/s1

InChI Key

WKQBILXUHOSLDZ-ZLTNKZLJSA-N

Isomeric SMILES

CCCCCCCCC[C@H]1[C@H](C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

SMILES

CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Canonical SMILES

CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

synonyms

crambescin B
crambescin B carboxylic acid

Origin of Product

United States

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